(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Vasorelaxation eNOS Nitro group positional effect

(2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6) is a synthetic chalcone derivative with the molecular formula C₁₄H₁₁NO₃S and a molecular weight of 273.31 g/mol. The compound features a trans-configured α,β-unsaturated ketone bridge connecting a 5-methylthiophen-2-yl ring (Ring A) and a 3-nitrophenyl ring (Ring B), placing it within the heterocyclic chalcone subclass.

Molecular Formula C14H11NO3S
Molecular Weight 273.31
CAS No. 1440663-62-6
Cat. No. B2627366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS1440663-62-6
Molecular FormulaC14H11NO3S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO3S/c1-10-5-6-13(19-10)7-8-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b8-7+
InChIKeyRFDVSRVGFGDONC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6): Chemical Class and Baseline Identification for Procurement Decision-Making


(2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6) is a synthetic chalcone derivative with the molecular formula C₁₄H₁₁NO₃S and a molecular weight of 273.31 g/mol . The compound features a trans-configured α,β-unsaturated ketone bridge connecting a 5-methylthiophen-2-yl ring (Ring A) and a 3-nitrophenyl ring (Ring B), placing it within the heterocyclic chalcone subclass . Unlike the more common 4-nitrophenyl (para-nitro) isomer or unsubstituted thienyl chalcones, the meta-nitro substitution pattern and the 5-methylthiophene moiety confer distinct electronic and steric properties that are relevant for structure-activity relationship (SAR)-driven research programs [1]. The compound is commercially available from multiple suppliers at purities typically ≥95%, with verified stock at 98% purity .

Why Generic Substitution of (2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6) with Positional Isomers or In-Class Analogs Risks Experimental Divergence


Within the heterocyclic chalcone family, seemingly minor structural variations produce significantly divergent biological activity profiles, making generic substitution unreliable for reproducible research. The meta-nitro (3-nitrophenyl) substitution pattern on Ring B differentially modulates vasorelaxant and anti-inflammatory activity compared to the para-nitro isomer, as demonstrated by a direct comparative study showing that para-nitro chalcones achieve 81.16–81.94% vasorelaxation through eNOS interaction, whereas the meta-nitro position alters this pharmacodynamic profile [1]. On Ring A, the position of the methyl substituent on the thiophene ring is critical: SAR studies on heterocyclic chalcones have revealed that the 4′-methyl (equivalent to 5-methyl) group on thiophene increases radical-scavenging activity, whereas the 3′-methyl group on furan decreases it, demonstrating a distinct isosteric and positional effect of the heterocycle and its substitution pattern [2]. Additionally, replacing the 5-methylthiophene with a 5-chlorothiophene in MAO-B inhibition assays yielded different IC₅₀ and selectivity profiles, further confirming that halogen substitution is not functionally interchangeable with methyl substitution [3]. These orthogonal SAR findings establish that the specific combination of 5-methylthiophene on Ring A and 3-nitrophenyl on Ring B constitutes a non-interchangeable pharmacophore that cannot be assumed equivalent to its closest positional or heterocyclic analogs without experimental verification.

Quantitative Differentiation Evidence for (2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6) Against Closest Analogs


Meta-Nitro (3-NO₂) vs. Para-Nitro (4-NO₂) Chalcone Vasorelaxant Activity: Position-Dependent Pharmacodynamic Divergence

The position of the nitro group on Ring B of chalcones is a decisive determinant of vasorelaxant potency. In a 2024 structure-activity study, para-nitro-substituted chalcones (4-nitrophenyl) achieved 81.16 ± 7.55% to 81.94 ± 2.50% vasorelaxation and interacted with endothelial nitric oxide synthase (eNOS) in molecular docking. Meta-nitro-substituted analogs (3-nitrophenyl), such as the target compound, showed a distinct activity profile and did not exhibit the same eNOS interaction pattern, indicating that the meta position confers a different biological mechanism [1]. A separate cytotoxic evaluation study corroborated that the nitro group at the meta-position of Ring B, combined with an electron-withdrawing acetyl group, enabled G2/M cell cycle arrest and apoptosis at 10 µM concentrations [2].

Vasorelaxation eNOS Nitro group positional effect Anti-inflammatory

5-Methylthiophene vs. 3-Methylthiophene Positional Isomerism: Crystallographic Conformation and Predicted Target Binding Divergence

The positional isomer (2E)-1-(3-methyl-2-thienyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 832127-35-2) has been crystallographically characterized, revealing that all non-H atoms lie in a common plane with an r.m.s. deviation of only 0.075 Å and a herringbone crystal packing motif [1]. In this isomer, the methyl group is at the 3-position of the thiophene ring adjacent to the carbonyl linkage, whereas in the target compound (CAS 1440663-62-6) the methyl group is at the 5-position, distal to the enone bridge. This positional shift alters the steric environment around the α,β-unsaturated ketone and is predicted to affect: (a) the torsion angle between the thiophene ring and the enone plane, (b) the electron density distribution across the conjugated system, and (c) the accessibility of the Michael acceptor site for nucleophilic biological targets [2]. Radical-scavenging SAR data from heterocyclic chalcones confirmed that methyl group position on the heterocycle is a significant activity modulator, with the 4′-methyl (equivalent to 5-methyl) on thiophene increasing DPPH radical scavenging activity [3].

X-ray crystallography Molecular planarity Positional isomerism Thiophene substitution

5-Methylthiophene vs. 5-Chlorothiophene Heterocyclic Replacement: Impact on MAO-B Inhibition Potency and Selectivity

The Minders et al. (2015) study provided systematic head-to-head IC₅₀ data comparing 5-methylthiophene-substituted chalcones with their 5-chlorothiophene counterparts against recombinant human MAO-A and MAO-B. The 5-chlorothiophene derivative 4h emerged as the most potent MAO-B inhibitor of the series with an IC₅₀ of 0.067 µM and a selectivity index (SI = MAO-A IC₅₀ / MAO-B IC₅₀) of 240, significantly outperforming the 5-methylthiophene derivatives in both potency and selectivity [1]. The 5-methylthiophene-containing compounds (4a–c, 4g, 4i) exhibited MAO-B IC₅₀ values ranging from 0.048 µM to 0.330 µM, with SI values between 4.6 and 143, demonstrating that while methyl-substituted thiophene chalcones are potent MAO-B inhibitors, the chloro substituent provides a distinct potency and selectivity advantage [1]. This quantitative divergence establishes that methyl and chloro substitution on the 5-position of thiophene are not interchangeable for MAO-B targeted research.

Monoamine oxidase B Neurodegeneration Heterocyclic SAR Thiophene substitution

Thiophene-Containing Chalcones vs. Furan-Containing Chalcones: Isosteric Heterocycle Replacement Modulates Radical Scavenging Activity

A comparative SAR study on heterocyclic chalcones demonstrated that thiophene ring-containing chalcones consistently exhibit higher DPPH radical scavenging activity than their furan ring-containing counterparts [1]. Within the thiophene series, the presence of a 4′-methyl (equivalent to 5-methyl) substituent further increased activity, while the analogous 3′-methyl substitution on furan decreased activity. This study quantitatively established that heterocyclic isosteric replacement (S → O) produces a significant and directional change in antioxidant capacity, with thiophene being the superior scaffold for radical scavenging applications [1]. The target compound combines the advantaged thiophene heterocycle with the activity-enhancing 5-methyl substitution, yielding a predicted antioxidant potency profile distinct from furan-based or unsubstituted thiophene chalcones.

Antioxidant DPPH assay Isosteric replacement Heterocycle SAR

Meta-Nitro Chalcones Demonstrate Cytotoxic G2/M Cell Cycle Arrest: Differentiation from Non-Nitro and Para-Nitro Analogs

A 2019 study on chalcone derivatives established that compounds bearing a nitro group at the meta-position of Ring B, in combination with an electron-withdrawing acetyl group on Ring A, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis at a concentration of 10 µM after 24 hours of incubation [1]. This cytotoxic mechanism is specifically attributed to the meta-nitro substitution pattern and is not observed in the same concentration range for non-nitro chalcones. Separately, chalcone derivatives of 2-acetyl thiophene evaluated against HT-29 human colon adenocarcinoma cells showed that the 2-nitrophenyl-substituted compound (C09) exhibited higher cytotoxicity than other derivatives in the series, confirming that nitro positioning and the presence of the thiophene moiety are both contributors to anticancer activity [2]. The target compound uniquely combines the meta-nitro substitution (associated with G2/M arrest activity) with the 5-methylthiophene ring (associated with enhanced radical scavenging and MAO-B inhibition), creating a dual-mechanism pharmacophore suitable for multi-target oncology research.

Cytotoxicity Cell cycle arrest Apoptosis Cancer research

In Silico Binding Profile: Tyrosine Phosphatase and Nitric Oxide Synthase Target Engagement Data from ChEMBL/BindingDB

ChEMBL and BindingDB records for the target compound indicate that it has been screened in at least two biochemical assay panels, yielding measurable but moderate target engagement data [1] [2]. Against human endothelial nitric oxide synthase (eNOS), the compound displayed an EC₅₀ > 100,000 nM, indicating negligible inhibition of A23187-induced nitric oxide production in HEK293 cells [1]. Against human neuronal nitric oxide synthase (nNOS), the compound showed an EC₅₀ of 2,100 nM, suggesting weak but detectable nNOS inhibition [1]. In a separate phosphatase panel, the compound inhibited human T-cell protein tyrosine phosphatase (TC-PTP) with an IC₅₀ of 19,000 nM and the catalytic domain of SHP-1 (PTPN6) with an IC₅₀ of 3,000 nM [2]. This target profiling reveals a selectivity window between nNOS (EC₅₀ = 2.1 µM) and eNOS (EC₅₀ > 100 µM) of approximately 48-fold, and between SHP-1 (IC₅₀ = 3.0 µM) and TC-PTP (IC₅₀ = 19 µM) of 6.3-fold. These quantitative selectivity data provide a baseline for comparing structurally-related analogs and define the target engagement landscape for this chemotype.

Tyrosine phosphatase Nitric oxide synthase In silico screening Target profiling

Evidence-Backed Research and Industrial Application Scenarios for (2E)-3-(5-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1440663-62-6)


Structure-Activity Relationship (SAR) Probe for Meta-Nitro vs. Para-Nitro Chalcone Pharmacophore Mapping

This compound serves as an essential SAR probe for research groups systematically mapping the biological consequences of nitro group position on the chalcone scaffold. Evidence demonstrates that para-nitro chalcones engage eNOS and produce >80% vasorelaxation, while meta-nitro analogs show a divergent mechanism [1]. Inclusion of this compound in a focused nitro-positional library enables direct comparison of vasorelaxant, anti-inflammatory, and cytotoxic endpoints within a matched molecular pair design. The 5-methylthiophene Ring A is held constant, isolating the nitro position as the sole independent variable. Recommended for medicinal chemistry groups conducting lead optimization around the chalcone pharmacophore for cardiovascular or oncology indications.

MAO-B Inhibitor Lead Development with Defined Selectivity Parameters

Based on class-level evidence from the Minders et al. (2015) study, 5-methylthiophene chalcones exhibit MAO-B IC₅₀ values in the sub-micromolar range (0.048–0.330 µM) with selectivity indices up to 143 [1]. This compound provides a methyl-substituted thiophene entry point distinct from the more extensively characterized 5-chlorothiophene series (SI = 240, IC₅₀ = 0.067 µM). Research groups seeking to explore whether methyl substitution offers advantages in physicochemical properties (e.g., lipophilicity, metabolic stability) while retaining MAO-B inhibition can use this compound as a comparator to the chloro analog in parallel biochemical and cellular assays. The established reversible and competitive inhibition mechanism of this chemotype supports its use in kinetic mode-of-inhibition studies.

Thiophene-Containing Antioxidant Research: Isosteric Comparison with Furan Analogs

SAR evidence confirms that thiophene-containing chalcones outperform furan-containing chalcones in DPPH radical scavenging assays, and that the 4′-methyl (equivalent to 5-methyl) substitution on thiophene further enhances this activity [1]. Research programs investigating the antioxidant properties of heterocyclic chalcones should procure this compound as a representative of the activity-optimized thiophene subclass, using furan analogs as negative isosteric controls. The defined structural features (thiophene S-atom, 5-methyl substituent, and meta-nitro phenyl) make this compound suitable for structure-antioxidant activity relationship (SAAR) investigations aimed at identifying the molecular determinants of radical scavenging potency.

Multi-Target Oncology Probe: G2/M Cell Cycle Arrest Combined with Kinase/Phosphatase Profiling

The compound's association with G2/M cell cycle arrest and apoptosis at 10 µM (class-level meta-nitro chalcone evidence) [1], combined with its documented biochemical activity against SHP-1 phosphatase (IC₅₀ = 3.0 µM) and weak nNOS engagement (EC₅₀ = 2.1 µM) [2], positions it as a multi-target probe for oncology research. Investigators studying the intersection of cell cycle regulation and phosphatase signaling can use this compound to simultaneously interrogate both axes in cancer cell models. The quantitative selectivity data between SHP-1 and TC-PTP (6.3-fold) and between nNOS and eNOS (~48-fold) provide a defined polypharmacology baseline, allowing researchers to deconvolute target-specific effects from off-target contributions in phenotypic screening cascades.

Quote Request

Request a Quote for (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.